molecular formula C15H12Cl3NO2 B11697013 2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11697013
M. Wt: 344.6 g/mol
InChI Key: FAZYCSDWDGRHGV-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, and an acetamide moiety attached to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chloro-3-methylphenoxyacetic acid: The 4-chloro-3-methylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chloro-3-methylphenoxyacetic acid.

    Amidation Reaction: The 4-chloro-3-methylphenoxyacetic acid is then reacted with 3,4-dichloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenoxyacetamides.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes and receptors, modulating their activity. The chlorine atoms may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3,4-dichlorophenyl)acetamide: Lacks the methyl group on the phenoxy ring.

    2-(4-chloro-3-methylphenoxy)-N-phenylacetamide: Lacks the dichloro substitution on the phenyl ring.

    2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide: Has only one chlorine atom on the phenyl ring.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide is unique due to the presence of both chlorine and methyl groups on the phenoxy ring, as well as the dichloro substitution on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12Cl3NO2

Molecular Weight

344.6 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C15H12Cl3NO2/c1-9-6-11(3-5-12(9)16)21-8-15(20)19-10-2-4-13(17)14(18)7-10/h2-7H,8H2,1H3,(H,19,20)

InChI Key

FAZYCSDWDGRHGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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